2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid

Description

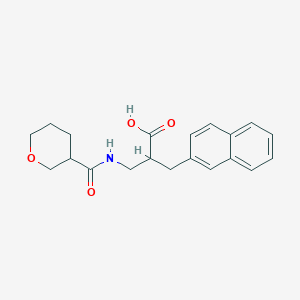

2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid is an organic compound characterized by a naphthalene ring attached to a propanoic acid moiety via a methylene bridge, and an oxane (tetrahydropyran) ring linked through a carbonylamino group

Properties

IUPAC Name |

2-(naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-19(17-6-3-9-25-13-17)21-12-18(20(23)24)11-14-7-8-15-4-1-2-5-16(15)10-14/h1-2,4-5,7-8,10,17-18H,3,6,9,11-13H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWKERTZBATEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)NCC(CC2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Naphthalen-2-ylmethyl Intermediate

Starting Material: Naphthalene

Reaction: Friedel-Crafts alkylation to introduce a methylene group.

Conditions: Use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.

-

Synthesis of the Oxane-3-carbonylamino Intermediate

Starting Material: Tetrahydropyran

Reaction: Introduction of a carbonyl group followed by amination.

Conditions: Use of reagents like acyl chlorides and amines under controlled temperature and pH conditions.

-

Coupling of Intermediates

Reaction: Condensation reaction between the naphthalen-2-ylmethyl intermediate and the oxane-3-carbonylamino intermediate.

Conditions: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

Continuous Flow Synthesis: Enhances reaction efficiency and scalability.

Automated Reaction Monitoring: Ensures consistent quality and minimizes human error.

Purification Techniques: Use of chromatography and crystallization to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Conditions: Acidic or basic medium, controlled temperature.

Products: Oxidized derivatives of the naphthalene ring or the propanoic acid moiety.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Conditions: Anhydrous conditions, low temperature.

Products: Reduced forms of the carbonyl or carboxyl groups.

-

Substitution

Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Conditions: Varies depending on the substituent being introduced.

Products: Substituted derivatives on the naphthalene ring or the oxane ring.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in metal-catalyzed reactions.

Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.

Medicine

Drug Development: Potential precursor for pharmaceuticals targeting specific pathways.

Industry

Material Science: Component in the development of novel polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance:

Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.

Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)butanoic acid: Similar structure with an additional carbon in the propanoic acid chain.

2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)ethanoic acid: Shorter carbon chain in the propanoic acid moiety.

Uniqueness

Structural Features: The specific arrangement of the naphthalene, oxane, and propanoic acid groups.

Reactivity: Unique reactivity patterns due to the presence of both aromatic and aliphatic components.

This detailed overview provides a comprehensive understanding of 2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.